2-(3-propyl-1H-1,2,4-triazol-5-yl)morpholine
Overview
Description
“2-(3-propyl-1H-1,2,4-triazol-5-yl)morpholine” is a chemical compound with the CAS Number: 1250167-09-9 . It has a molecular weight of 196.25 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds, like the one in this compound, often involves the use of 3-amino-1,2,4-triazole . These scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds .Molecular Structure Analysis
The Inchi Code for this compound is 1S/C9H16N4O/c1-2-3-8-11-9(13-12-8)7-6-10-4-5-14-7/h7,10H,2-6H2,1H3,(H,11,12,13) . This indicates the presence of a morpholine ring and a 1,2,4-triazole ring in the structure.Physical and Chemical Properties Analysis
This compound is an oil at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Morpholine Derivatives in Pharmacological Research
Morpholine and its derivatives have been extensively researched for their diverse pharmacological activities. As a six-membered aromatic organic heterocycle with one nitrogen atom and one oxygen atom in its ring structure, morpholine's presence in various organic compounds has led to the development of chemical designs for a wide range of pharmacological activities. Recent studies have focused on exploring this moiety, highlighting its broad spectrum of pharmacological profiles, which include significant applications in drug design and development (Asif & Imran, 2019).
Triazole Derivatives and Pharmaceutical Applications
The triazole class, which includes 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazole derivatives, is another area of interest in pharmaceutical research due to their structural versatility and range of biological activities. These compounds have attracted attention for their potential in developing new drugs with diverse biological activities, leading to exploration in synthesis methods and biological evaluation of potential uses. Triazole derivatives have been investigated for their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, among others, underscoring the importance of this class in drug discovery (Ferreira et al., 2013).
Antioxidant Activity and Analytical Methods
The investigation of antioxidants and their significance across various fields such as food engineering, medicine, and pharmacy is a critical area of research. Studies on the determination of antioxidant activity have presented critical insights into the detection mechanisms, applicability, advantages, and disadvantages of different analytical methods. These methods play a crucial role in assessing the kinetics or reaching equilibrium states, primarily based on spectrophotometry, and are vital for analyzing antioxidant capacity in complex samples (Munteanu & Apetrei, 2021).
Safety and Hazards
Mechanism of Action
Morpholines
are a class of organic compounds characterized by a six-membered ring with four carbon atoms and one oxygen and nitrogen atom each . They are used in a wide variety of chemical reactions, and some morpholine derivatives have been studied for their potential biological activities .
1,2,4-Triazoles
are another class of compounds that have a five-membered ring containing three nitrogen atoms and two carbon atoms . They are known for their versatile biological activities, including antibacterial, antifungal, and anticancer effects . The reaction of these compounds occurs by the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon .
Properties
IUPAC Name |
2-(5-propyl-1H-1,2,4-triazol-3-yl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c1-2-3-8-11-9(13-12-8)7-6-10-4-5-14-7/h7,10H,2-6H2,1H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQSILJDFCMEOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=NN1)C2CNCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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